REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[C:9]([C:11](=[O:24])[CH2:12][NH:13][C:14](=O)[C:15]2[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=2)[CH:8]=[C:7]([CH3:25])[N:6]=1)[CH:2]([CH3:4])[CH3:3].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[CH2:1]([C:5]1[CH:10]=[C:9]([C:11]2[O:24][C:14]([C:15]3[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=3)=[N:13][CH:12]=2)[CH:8]=[C:7]([CH3:25])[N:6]=1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
N-[2-(2-isobutyl-6-methyl-pyridin-4-yl)-2-oxo-ethyl]-2,6-dimethyl-isonicotinamide
|
Quantity
|
9 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=NC(=CC(=C1)C(CNC(C1=CC(=NC(=C1)C)C)=O)=O)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° C. for 2 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on prep
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=NC(=CC(=C1)C1=CN=C(O1)C1=CC(=NC(=C1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |